molecular formula C18H23ClFNO3 B5460008 N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride

Cat. No.: B5460008
M. Wt: 355.8 g/mol
InChI Key: VGLYQWHAOJESBO-UHFFFAOYSA-N
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Description

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a methoxyethanamine group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable methoxy reagent under controlled conditions to introduce the methoxy group.

    Methoxyphenyl Intermediate Synthesis: The next step involves the reaction of the fluorophenyl intermediate with another methoxy reagent to form the methoxyphenyl intermediate.

    Coupling Reaction: The methoxyphenyl intermediate is then coupled with a methoxyethanamine derivative in the presence of a suitable catalyst to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-(4-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • 2-(2-methoxy-4-methylphenoxy)-N-(2-nitrophenyl)acetamide

Uniqueness

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride stands out due to its unique combination of functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3.ClH/c1-21-11-10-20-12-14-7-5-9-17(22-2)18(14)23-13-15-6-3-4-8-16(15)19;/h3-9,20H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLYQWHAOJESBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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